(5S,10S,13R,14S)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core with fused cyclopentane and phenanthrene rings. Key structural features include:
- Hydroxyl groups at positions 5 and 14, critical for hydrogen bonding and bioactivity.
- A 13-methyl substituent, influencing steric interactions and metabolic stability.
- A 5-oxo-2H-furan-3-yl group at position 17, a hallmark of cardenolides, which are known for modulating ion transport (e.g., Na⁺/K⁺-ATPase inhibition).
- A 3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy] moiety, likely a glycosidic sugar unit affecting solubility and target binding .
- A carboxaldehyde group at position 10, distinguishing it from related compounds with acetyl or hydroxyl substituents .
The compound shares structural homology with cardiac glycosides like strophanthin and digoxin, but its unique substitution pattern suggests distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C29H42O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(5S,10S,13R,14S)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15?,17?,18?,19?,20?,22?,23?,24?,25?,26-,27+,28+,29+/m1/s1 |
InChI Key |
HULMNSIAKWANQO-VNGXLKQCSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC[C@@]3(C4CC[C@@]5(C(CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound known as (5S,10S,13R,14S)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde is a complex organic molecule with potential biological activities. This article explores its pharmacological properties and biological effects based on available research.
The molecular formula of the compound is , with a molar mass of 550.64 g/mol. The compound exhibits a melting point of 188–189 °C and a predicted density of 1.41 g/cm³ .
Biological Activity Overview
Research indicates that this compound has various biological activities:
-
Anticancer Properties :
- The compound has shown promising anticancer effects by targeting G-quadruplex structures in DNA. G-quadruplexes are associated with the regulation of oncogenes and their stabilization can lead to the inhibition of cancer cell proliferation .
- In vitro studies demonstrated that it effectively inhibits the growth of several cancer cell lines while exhibiting selectivity for malignant cells over normal cells .
- Antioxidant Activity :
- Enzyme Inhibition :
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutic agents used in clinical settings .
Study 2: G-Quadruplex Binding
In a docking study involving G-quadruplex DNA structures, the compound exhibited strong binding affinity compared to control compounds. This binding was confirmed through fluorescence spectroscopy and molecular dynamics simulations .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Cyclopenta[a]phenanthrene Derivatives
*Calculated based on analogous structures.
Key Findings from Comparative Analysis:
Structural Determinants of Bioactivity: The 5-oxofuran ring at position 17 is conserved in cardenolides and linked to Na⁺/K⁺-ATPase inhibition, but the 10-carboxaldehyde in the target compound may enhance electrophilic reactivity compared to acetyl or methyl groups in analogs like K-strophanthin . The 3-sugar moiety (3,4,5-trihydroxy-6-methyl-2-oxanyl) improves water solubility, contrasting with non-glycosylated analogs that exhibit poor bioavailability .
Marine sponge-derived analogs (e.g., ) demonstrate antibiotic activity, suggesting the target compound could be repurposed for antimicrobial applications if functional groups align.
Research Gaps: No direct in vivo data exists for the target compound, whereas K-strophanthin and digoxin have well-characterized clinical profiles . The trihydroxy-methyl-oxanyl sugar unit requires further study to determine its role in membrane permeability and metabolic stability compared to simpler glycosides.
Research Implications
- Drug Development: The carboxaldehyde group offers a novel site for derivatization (e.g., Schiff base formation) to enhance target specificity .
- Natural Product Synthesis : Evidence from Astragalus membranaceus () and marine sponges () highlights the diversity of bioactive cyclopenta[a]phenanthrenes, urging expanded screening in understudied organisms.
- Toxicity Profiling : Structural similarities to digoxin impurities necessitate rigorous cardiotoxicity assays to assess therapeutic viability .
Q & A
What synthetic strategies are commonly employed for synthesizing this complex polycyclic compound?
Basic Research Focus
The synthesis typically involves multi-step strategies to address the compound’s stereochemical complexity and functional groups. Key steps include:
- Core cyclopenta[a]phenanthrene scaffold construction via cyclization reactions under controlled temperatures (e.g., 70°C in HCl/Zn systems) .
- Functionalization of the furan and oxanyl moieties using regioselective glycosylation or oxidation-reduction sequences .
- Protection/deprotection of hydroxyl groups (e.g., tert-butyldimethylsilyl or acetyl groups) to prevent undesired side reactions during coupling steps .
- Purification via chromatography (silica gel or HPLC) to isolate stereoisomers .
Reference IDs:
How can researchers confirm the stereochemical configuration of this compound?
Basic Research Focus
Stereochemical validation requires a combination of:
- X-ray crystallography for unambiguous assignment of chiral centers, as demonstrated in structurally related cyclopenta-phenanthrene derivatives .
- NMR spectroscopy (e.g., NOESY/ROESY) to analyze spatial proximity of protons, particularly for the furan-3-yl and oxanyl substituents .
- Circular Dichroism (CD) to correlate optical activity with predicted stereochemistry .
Reference IDs:
What methodologies are recommended for resolving contradictions between computational and experimental spectral data?
Advanced Research Focus
Discrepancies often arise from dynamic conformational changes or solvent effects. Mitigation strategies include:
- Cross-validation with multiple techniques : Compare experimental NMR (e.g., DEPT) with density functional theory (DFT)-calculated chemical shifts .
- Molecular Dynamics (MD) simulations to model solvent interactions and flexibility of the oxanyl side chain .
- Referencing authoritative databases (e.g., NIST Chemistry WebBook) for benchmark spectral data on analogous structures .
Reference IDs:
How can reaction yields be optimized for the glycosidic linkage formation in this compound?
Advanced Research Focus
The 3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy] group requires precise conditions:
- Anhydrous solvents (e.g., dioxane) and inert atmospheres to prevent hydrolysis of the glycosidic bond .
- Catalytic acid/base systems (e.g., DABCO in dioxane/water) to enhance regioselectivity .
- Automated flow reactors for consistent temperature control during exothermic coupling steps .
Reference IDs:
What in vitro assays are suitable for preliminary assessment of its biological activity?
Basic Research Focus
While specific activity data for this compound is limited, structurally related cyclopenta-phenanthrene derivatives are evaluated using:
- Enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the furan-5-one moiety’s electrophilic properties .
- Cell viability assays (e.g., MTT) to screen for cytotoxicity, guided by the compound’s similarity to steroid-derived molecules .
Reference IDs:
How can researchers analyze the stability of the glycosidic linkage under physiological conditions?
Advanced Research Focus
The 3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy] group may hydrolyze in aqueous media. Stability studies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
